molecular formula C13H22BClN2O3 B1386930 (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 913835-46-8

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1386930
CAS RN: 913835-46-8
M. Wt: 300.59 g/mol
InChI Key: WQYCSVUEHAFRHV-UHFFFAOYSA-N
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Description

“(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C8H11BO2 · HCl . Its molecular weight is 186.44 .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a diethylaminoethyl group . The InChI string representation of the molecule is InChI=1S/C13H21BN2O3.ClH/c1-3-16 (4-2)10-9-15-13 (17)11-5-7-12 (8-6-11)14 (18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3, (H,15,17);1H .

Scientific Research Applications

Drug Design and Delivery

Boronic acids, including compounds like (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride , are considered valuable in the design of new drugs and drug delivery systems. They are particularly noted for their role as boron-carriers in neutron capture therapy, a type of cancer treatment .

Sensing Applications

Boronic acids have unique interactions with cis-diols, which makes them useful in sensing applications. They can be used to create sensor molecules that improve selectivity towards specific analytes, which is crucial in various fields such as environmental monitoring and medical diagnostics .

Stability and Hydrolysis Studies

The stability of boronic acids and their esters in aqueous solutions is a significant area of study due to their marginal stability in water. Research into the hydrolysis of phenylboronic pinacol esters, which are related to the compound , helps understand their behavior and potential applications .

Neutron Capture Therapy

As boron-carriers, compounds like (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can be used in neutron capture therapy for cancer treatment. This involves accumulating boron in cancer cells and then irradiating them with neutrons, causing lethal damage to the cells .

Analytical Chemistry

In analytical chemistry, boronic acids can be used to develop methods for detecting various substances due to their ability to form reversible covalent bonds with sugars and other diols .

Biological Studies

Boronic acids are also used in biological studies to investigate the function of enzymes like serine proteases, where they act as inhibitors due to their ability to bind to the active site of these enzymes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYCSVUEHAFRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657297
Record name (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

913835-46-8
Record name (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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